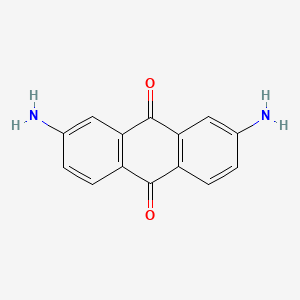
2,7-Diaminoanthraquinone
Übersicht
Beschreibung
2,7-Diaminoanthraquinone, also known as DAAQ, is an organic compound that belongs to the family of anthraquinone derivatives. It is a dark red crystalline solid that has been widely used in various scientific research applications. DAAQ is known for its unique chemical and physical properties, which make it a popular choice for many researchers.
Wissenschaftliche Forschungsanwendungen
Electroactive Surface Functionality
2,7-Diaminoanthraquinone has been used to create electroactive surfaces. For example, its reaction with Vulcan XC72 carbon in acidic conditions produces surface-bound anthraquinone species with distinct electrochemical properties. This is significant for developing stable and functional electroactive materials (Smith & Pickup, 2009).
Drug Delivery Systems
In the context of drug delivery, 2,7-Diaminoanthraquinone's absorption and fluorescence properties in various solvents have been extensively studied. These properties are crucial for designing effective drug delivery systems (Jothilakshmi, Rajeswari, & Thanikaivelan, 2014).
Anti-Cancer Research
Research has shown that certain derivatives of 2,7-Diaminoanthraquinone can inhibit telomerase activity, a property potentially useful in anti-cancer therapies. Some compounds demonstrate selective repression of hTERT expression, an important factor in tumor growth (Huang et al., 2012).
Nonlinear Optical Properties
Studies have explored the nonlinear optical properties of 2,7-Diaminoanthraquinone, highlighting its potential in optoelectronic and photonic applications. Its properties suggest it could be effective in optical limiting and laser-assisted applications (Sreenath, Joe, & Rastogi, 2018).
Sensor Technology
2,7-Diaminoanthraquinone has been utilized in the creation of nanowire arrays with applications in optical sensor materials. These nanowires are sensitive to changes in their environment, such as acid and base vapors, which is valuable in chemical sensing technologies (Zhao, Wu, & Huang, 2009).
Wirkmechanismus
Target of Action
2,7-Diaminoanthraquinone (DAQ) is a type of anthraquinone derivative that has been studied for its potential anticancer properties . The primary targets of DAQ are cancer cells, specifically rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells . The compound interacts with these cells to inhibit their growth and proliferation .
Mode of Action
The mode of action of DAQ involves interactions with DNA. Anthraquinone derivatives, including DAQ, have been found to interact with DNA or enzymes connected to DNA and other cell organelles to disrupt complex biological processes . This interaction leads to changes in the cells, including the inhibition of proliferation .
Biochemical Pathways
The biochemical pathways affected by DAQ involve the stabilization of G-quadruplex DNA . G-quadruplex is a non-canonical secondary structure identified in the telomeric region and the promoter of many oncogenes . DAQ stabilizes this structure, preventing the access of telomerase enzyme, causing apoptosis, and consequent cell death .
Pharmacokinetics
The compound’s interaction with dna suggests it is absorbed and distributed within the body to reach its target cells
Result of Action
The result of DAQ’s action is the inhibition of cancer cell growth and proliferation . By interacting with DNA and disrupting biological processes, DAQ induces apoptosis in cancer cells, leading to cell death . This cytotoxic activity makes DAQ a potential anticancer agent .
Action Environment
The action of DAQ can be influenced by environmental factors. For example, DAQ has been found to exhibit excellent electrochemical stability when anchored on amino functionalized biomass porous carbon . This suggests that the compound’s action, efficacy, and stability can be enhanced in certain environments
Eigenschaften
IUPAC Name |
2,7-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNHYKBXQOSFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209235 | |
| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
605-44-7 | |
| Record name | 2,7-Diamino-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthraquinone, 2,7-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)
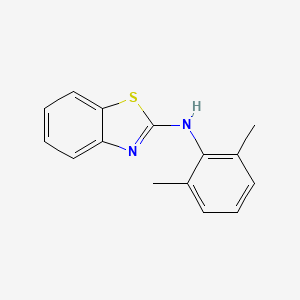
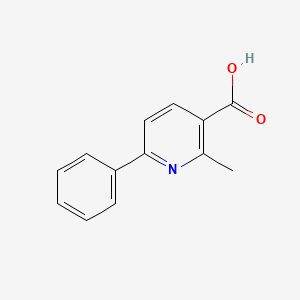

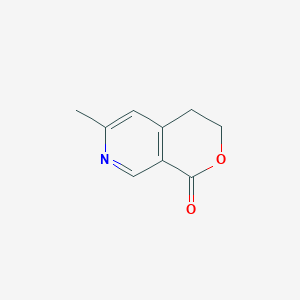

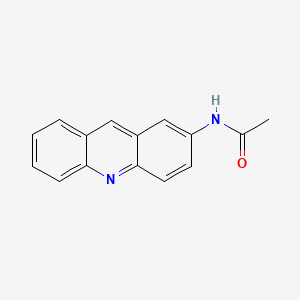

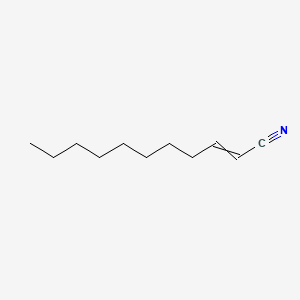
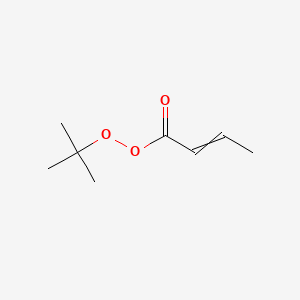
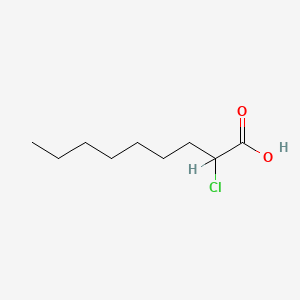
![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)